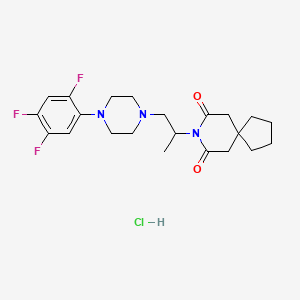

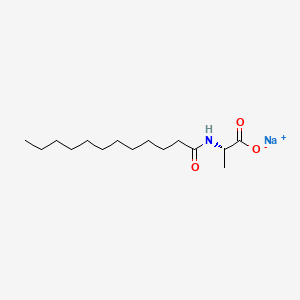

![molecular formula C17H18F2N2O B610977 N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide CAS No. 1816294-67-3](/img/structure/B610977.png)

N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide

概要

説明

Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . The compound you mentioned seems to be a derivative of biphenyl with fluorine atoms and a carbohydrazide group attached. Fluorinated biphenyls are often used in the pharmaceutical industry due to their unique properties .

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst and organoboron reagents .Molecular Structure Analysis

The molecular structure of biphenyl compounds generally consists of two phenyl rings connected by a single bond . The presence of fluorine atoms and a carbohydrazide group would alter the electronic structure and potentially the spatial arrangement of the molecule.Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms in a compound can significantly alter its properties, such as its reactivity, polarity, and stability .科学的研究の応用

Synthesis and Biological Evaluation

- N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide has been used as an intermediate in synthesizing various terphenyl derivatives. These derivatives, characterized by 1H NMR, IR, and mass spectral data, have shown significant in vitro antimicrobial and antioxidant properties (Samshuddin et al., 2012).

Crystal Structure Analysis

- The compound has been involved in the synthesis of diflunisal carboxamides, with their crystal structures confirmed by single-crystal X-ray diffraction. This study provides insights into molecular packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Liquid Crystal Synthesis

- It has been used in creating laterally difluoro substituted chiral liquid crystals. These compounds, exhibiting the N* phase, have their molecular structures determined using IR, NMR, MS, and EA. Their transition temperatures were measured using Differential Scanning Calorimetry, indicating their potential in liquid crystal technology (Hu et al., 2000).

Study of Mesomorphic and Dielectric Properties

- This compound has been integral in synthesizing difluoro-substituted liquid crystals. These studies involve understanding the correlation between fluorine atom positions and the mesomorphic, dielectric properties of the synthesized liquid crystals, crucial for developing new liquid crystalline mixtures (Pytlarczyk et al., 2018).

Insecticidal Activity Studies

- Research on benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, which includes the mentioned compound, has been conducted to evaluate their insecticidal activity against various species, contributing to the development of new insecticidal compounds (Sawada et al., 2003).

Structural Motifs Impacting Physicochemical Properties

- The synthesis of derivatives incorporating this compound has aided in studying the effects of fluorination patterns on properties such as lipophilicity, solubility, and metabolic stability. This research is particularly relevant to drug discovery and molecular design in medicinal chemistry (Huchet et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

SR-4370 acts by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3 . By doing so, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression . This results in the downregulation of certain oncogenic networks, including the Androgen Receptor (AR) signaling pathway and the MYC oncogenic network .

Biochemical Pathways

The inhibition of HDACs by SR-4370 affects several biochemical pathways. Most notably, it suppresses AR signaling, which is critical for the progression of prostate cancer . Additionally, it downregulates the MYC oncogenic network, which is involved in cell cycle regulation, metabolism, and cellular proliferation .

Result of Action

The molecular and cellular effects of SR-4370’s action include the suppression of AR signaling and the downregulation of AR target genes and the MYC oncogenic network . This leads to a marked reduction in prostate cancer cell proliferation in vitro and tumor growth in vivo .

Action Environment

The action, efficacy, and stability of SR-4370 can be influenced by various environmental factors. This suggests that SR-4370 may be a safe and clinically applicable treatment for advanced prostate cancer refractory to current frontline treatments .

生化学分析

Biochemical Properties

SR-4370 has been found to exhibit low micromolar to nanomolar potency against HDACs 1-3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby allowing the histones to wrap the DNA more tightly. By inhibiting these enzymes, SR-4370 can alter the state of gene expression in cells .

Cellular Effects

In cellular studies, SR-4370 has been shown to markedly suppress androgen receptor (AR) signaling and prostate cancer (PCa) cell proliferation in vitro . It also downregulates AR, AR variants, and AR target genes, as well as the MYC oncogenic network .

Molecular Mechanism

At the molecular level, SR-4370 exerts its effects by binding to HDACs 1-3 and inhibiting their activity . This inhibition alters the state of histone acetylation, leading to changes in gene expression. Specifically, it has been shown to downregulate the expression of AR and its target genes, which are critical for the progression of PCa .

Temporal Effects in Laboratory Settings

The effects of SR-4370 have been studied over time in laboratory settings. It has been shown to have long-term effects on cellular function, including the suppression of AR signaling and PCa cell proliferation

Dosage Effects in Animal Models

In animal models, specifically PCa xenograft models, SR-4370 has been shown to effectively suppress tumor growth . It was well-tolerated and did not cause observable adverse effects as judged by body weight and blood chemistry tests of treated mice

Metabolic Pathways

As an HDAC inhibitor, it is known to affect the acetylation state of histones, which is a key process in the regulation of gene expression .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones to affect gene expression .

特性

IUPAC Name |

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKWTZHYXRTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, SR-4370 disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.

- Downregulating AR and AR-V7 expression: SR-4370 reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []

- Suppressing AR target gene expression: By inhibiting AR signaling, SR-4370 effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []

A: The enhanced efficacy observed with the combination of SR-4370 and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:

- Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that SR-4370, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.

- Enhanced activation of cell death pathways: The combination of SR-4370 and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].

A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of SR-4370, especially in combination with entinostat []. Key findings from these studies include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

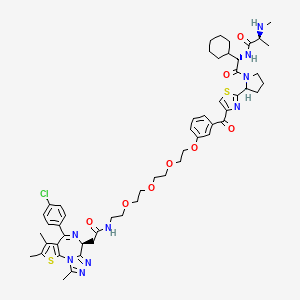

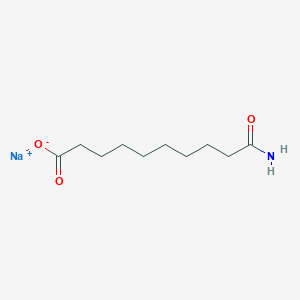

![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)

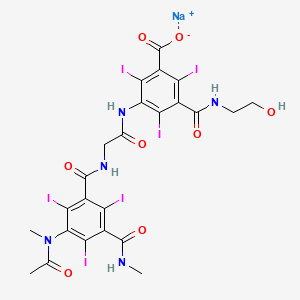

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)